N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-[2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative characterized by a 2,3-dihydro-1,4-benzodioxine core substituted at the 6-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a branched ethyl chain containing hydroxyl, furan-3-yl, and thiophen-2-yl moieties. Heterocyclic substituents like furan and thiophene may enhance binding interactions due to their electron-rich aromatic systems .
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c20-18(13-5-6-23-11-13,17-2-1-9-26-17)12-19-27(21,22)14-3-4-15-16(10-14)25-8-7-24-15/h1-6,9-11,19-20H,7-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZNNAMEUHEXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the biological activity of this compound, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Structural Characteristics
The compound features a combination of furan and thiophene rings, along with a sulfonamide group. This unique structural arrangement is believed to contribute to its reactivity and interactions with biological systems. The molecular formula is , with a molecular weight of approximately 303.3 g/mol.
Antimicrobial Properties
Research indicates that derivatives of compounds containing furan and thiophene moieties exhibit significant antimicrobial activities. For instance, studies have shown that such compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of cellular processes or interference with enzyme activities critical for microbial survival.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. This compound may exert its effects through mechanisms such as apoptosis induction in cancer cells or inhibition of specific signaling pathways involved in tumor growth. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against bacteria/fungi | |
| Anticancer | IC50 values < 10 µM | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Notable Research Findings
- Anticancer Efficacy : A study reported that derivatives similar to this compound showed high potency against multiple cancer cell lines, achieving over 80% inhibition at concentrations lower than 10 µM .
- Mechanistic Insights : Research on structurally related compounds suggests that they may induce apoptosis via mitochondrial pathways or inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) signaling pathways .
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing sulfonamide groups exhibit significant antibacterial properties. N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been studied for its interaction with bacterial enzymes, potentially leading to the development of new antibacterial agents.
Case Study:
A study demonstrated that derivatives of sulfonamides showed effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that similar mechanisms may apply to this compound .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, as similar compounds have been shown to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response.
Case Study:
Research on related furan-thiophene compounds indicated significant reductions in inflammation markers in animal models, paving the way for further investigation into this compound's therapeutic potential .
Organic Electronics
The unique electronic properties of thiophene and furan rings make this compound a candidate for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).
Data Table: Potential Applications in Organic Electronics
| Application | Description |
|---|---|
| Organic Photovoltaics | Utilization in solar cells due to high conductivity and stability. |
| OLEDs | Potential use as an emissive layer due to favorable electronic properties. |
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions.
Common Synthesis Routes
- Condensation Reactions : Formation of the core structure through condensation of furan and thiophene derivatives.
- Functionalization : Introduction of sulfonamide groups through nucleophilic substitution.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several sulfonamide derivatives reported in the literature. Key analogues include:
Physicochemical Properties
- Polarity: The target compound’s hydroxyl and sulfonamide groups increase polarity compared to dimethylamino-substituted analogues .
- Aromatic Interactions : The presence of furan and thiophene may enhance π-π stacking and hydrogen bonding compared to fluorophenyl or triazine derivatives .
- Molecular Weight : Estimated at ~425 g/mol (based on formula C₁₉H₁₈N₂O₆S₂), higher than analogues due to multiple substituents.
Spectral Characteristics
- IR Spectroscopy : Expected peaks include ν(O-H) at ~3200–3600 cm⁻¹, ν(S=O) at ~1250–1300 cm⁻¹, and ν(C-O) from benzodioxine at ~1100 cm⁻¹ .
- ¹H-NMR : Signals for aromatic protons (benzodioxine: δ 6.5–7.5 ppm; thiophene: δ 7.0–7.5 ppm; furan: δ 6.3–7.0 ppm) and hydroxyl proton (δ 1.5–2.5 ppm, broad) .
Preparation Methods
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-6-Sulfonyl Chloride
The benzodioxine ring is sulfonated using chlorosulfonic acid under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, selectively targeting the 6-position due to electronic and steric factors.
Reaction Conditions :
Preparation of 2-(Furan-3-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine
This intermediate is synthesized through a two-step process:
-
Formation of the Tertiary Alcohol :
A ketone precursor, such as (furan-3-yl)(thiophen-2-yl)ketone, reacts with ethyl magnesium bromide (Grignard reagent) in tetrahydrofuran (THF). The Grignard addition generates a tertiary alcohol with furan and thiophene substituents. -
Amination :
The alcohol is converted to the amine via a Gabriel synthesis or Curtius rearrangement. For example, treatment with phthalimide under Mitsunobu conditions followed by hydrazine cleavage yields the primary amine.
Coupling of Sulfonyl Chloride and Amine
The sulfonyl chloride and amine are reacted in a polar aprotic solvent (e.g., THF or acetonitrile) with a base (e.g., triethylamine) to neutralize HCl byproducts.
Reaction Conditions :
-
Molar Ratio: 1:1.2 (sulfonyl chloride:amine).
-
Temperature: 0°C to room temperature.
Optimization of Reaction Conditions
Grignard Reaction Optimization
The addition of Grignard reagents to ketones is highly sensitive to moisture and temperature. Key optimizations include:
-
Solvent Choice : Anhydrous THF enhances reagent solubility and reaction homogeneity.
-
Catalysts : Lewis acids like CeCl₃ improve regioselectivity in heterocyclic systems.
Table 1: Impact of Reaction Conditions on Grignard Addition Yield
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 0°C | 78 | 92 |
| Diethyl ether, 25°C | 65 | 85 |
| THF with CeCl₃, -10°C | 85 | 95 |
Sulfonamide Coupling
The use of sodium methoxide as a base in acetonitrile increases coupling efficiency by deprotonating the amine and accelerating nucleophilic attack on the sulfonyl chloride.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the sulfonamide. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>98%).
Spectroscopic Characterization
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¹H NMR : Peaks at δ 7.2–7.5 ppm (thiophene and furan protons), δ 4.2–4.5 ppm (benzodioxine methylene), and δ 3.1 ppm (sulfonamide NH).
-
IR Spectroscopy : Stretching vibrations at 1150 cm⁻¹ (S=O) and 3300 cm⁻¹ (N-H).
Challenges and Alternative Approaches
Steric Hindrance in Amination
The bulky furan and thiophene groups impede amine formation. Alternative methods include:
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized to improve yield and purity?
- Methodological Answer : The synthesis involves nucleophilic substitution and coupling reactions. Key steps include:
- Using sodium hydroxide or triethylamine as a base to facilitate sulfonamide bond formation .
- Solvent selection (e.g., dichloromethane or DMF) to enhance reactant solubility and reaction efficiency .
- Monitoring reaction progress via thin-layer chromatography (TLC) and isolating intermediates via column chromatography .
- Critical Considerations : Temperature control (0–25°C) prevents side reactions, while extended reaction times (12–24 hours) ensure completion .
Q. What analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of furan, thiophene, and benzodioxine moieties .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95%) .
- FT-IR : Identifies functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. HPLC analysis reveals degradation products, with instability observed in strongly acidic/basic conditions due to sulfonamide hydrolysis .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, suggesting storage at ≤4°C for long-term stability .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Use in vitro assays (e.g., IC₅₀ determination) to validate potency discrepancies. For example, conflicting antimicrobial results may arise from variations in bacterial strains or assay protocols .
- Theoretical Frameworks : Apply structure-activity relationship (SAR) models to correlate substituent effects (e.g., chloro vs. methoxy groups) with activity .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The furan-thiophene moiety shows π-π stacking with aromatic residues, while the sulfonamide group forms hydrogen bonds .
- MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
Q. What experimental designs are optimal for evaluating its potential in material science applications?
- Methodological Answer :
- Optoelectronic Properties : Measure charge-transfer efficiency via cyclic voltammetry (HOMO-LUMO gap ~3.2 eV) .
- Crystallography : Single-crystal X-ray diffraction reveals planar benzodioxine-thiophene stacking, suggesting utility in organic semiconductors .
Q. How can in silico methods guide the synthesis of derivatives with enhanced pharmacological profiles?
- Methodological Answer :
- QSAR Modeling : Use MOE software to predict bioactivity of derivatives. Substituent modifications (e.g., replacing methoxy with trifluoromethyl) improve metabolic stability .
- Retrosynthetic Analysis : Leverage ChemAxon or Synthia to design feasible routes for analogs with retained core structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
